molecular formula C12H15BrO2 B14414593 2-(3-Bromophenoxy)-2-methyloxane CAS No. 82391-01-3

2-(3-Bromophenoxy)-2-methyloxane

Cat. No.: B14414593
CAS No.: 82391-01-3
M. Wt: 271.15 g/mol
InChI Key: MCWWGORDPWCXCY-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-2-methyloxane is a brominated cyclic ether characterized by a six-membered oxane (tetrahydropyran) ring substituted with a 3-bromophenoxy group and a methyl group at the 2-position.

Properties

CAS No.

82391-01-3

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-(3-bromophenoxy)-2-methyloxane

InChI

InChI=1S/C12H15BrO2/c1-12(7-2-3-8-14-12)15-11-6-4-5-10(13)9-11/h4-6,9H,2-3,7-8H2,1H3

InChI Key

MCWWGORDPWCXCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)OC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)-2-methyloxane typically involves the reaction of 3-bromophenol with 2-methyloxirane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)-2-methyloxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted phenoxy derivatives.

    Oxidation: Formation of oxirane oxides.

    Reduction: Formation of phenoxy derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

2-(3-Bromophenoxy)-2-methyloxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-2-methyloxane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the phenoxy and methyloxane groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

2-(3-Bromophenoxy)tetrahydropyran

Such structural variations influence solubility and crystallinity, as seen in related epoxide derivatives .

Property 2-(3-Bromophenoxy)-2-methyloxane 2-(3-Bromophenoxy)tetrahydropyran
Substituents 2-methyl, 3-bromophenoxy 3-bromophenoxy
Molecular Formula C₁₂H₁₅BrO₂ (inferred) C₁₁H₁₃BrO₂ (inferred)
Potential Reactivity Sterically hindered More accessible for reactions

Brominated Aromatic Ketones: 2-Bromo-4'-methoxyacetophenone

This compound (CAS 2632-13-5) features a brominated aromatic ring but replaces the oxane ether with an acetophenone group. The ketone functionality increases electrophilicity, making it reactive toward nucleophiles like Grignard reagents or hydrides. In contrast, this compound’s ether linkage offers stability under basic conditions but susceptibility to acid-catalyzed cleavage. Industrial uses overlap as intermediates, but their divergent functional groups dictate distinct synthetic pathways—e.g., Friedel-Crafts acylation for the ketone vs. Williamson ether synthesis for the oxane derivative .

Property This compound 2-Bromo-4'-methoxyacetophenone
Functional Group Ether Ketone
Key Reactivity Acid-sensitive ether cleavage Nucleophilic addition to carbonyl
Industrial Application Ether-based intermediates Ketone-based synthesis

Epoxide Derivatives: 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide

This epoxide (crystallographically characterized in Acta Cryst. E65, o3000) shares a brominated aromatic moiety but incorporates an oxirane (epoxide) ring and a carboxamide group. Epoxides are highly reactive toward ring-opening reactions, enabling transformations into diols, amines, or other heterocycles. By contrast, this compound’s saturated oxane ring is less strained, favoring stability over reactivity. The carboxamide group in the epoxide further differentiates its utility, as seen in pharmaceutical intermediate synthesis via Darzens reactions .

Property This compound 3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide
Ring Type Oxane (tetrahydropyran) Oxirane (epoxide)
Reactivity Ether cleavage, substitution Epoxide ring-opening, nucleophilic attack
Synthesis Method Williamson ether (inferred) Darzens reaction

Key Research Findings and Implications

This is critical in designing catalysts or optimizing reaction conditions .

Functional Group Diversity : Brominated ethers, ketones, and epoxides serve complementary roles in synthesis. While ethers prioritize stability, epoxides offer versatility in constructing complex molecules, as demonstrated in glycidic amide syntheses .

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